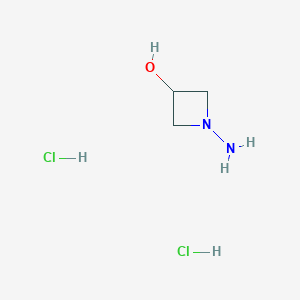

1-Aminoazetidin-3-ol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Aminoazetidin-3-ol dihydrochloride is a useful research compound. Its molecular formula is C3H10Cl2N2O and its molecular weight is 161.03. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

1-Aminoazetidin-3-ol dihydrochloride is primarily recognized for its role as a building block in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for modifications leading to biologically active derivatives.

1.1. Antiviral and Antimicrobial Activity

Research has indicated that derivatives of azetidine compounds exhibit significant antiviral and antimicrobial properties. For instance, azetidine derivatives have been studied for their effectiveness against various viral infections, including HIV and influenza . The incorporation of this compound into these structures can enhance their efficacy.

1.2. Antibody-Drug Conjugates

This compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are designed to selectively deliver cytotoxic agents to cancer cells, minimizing damage to healthy tissues . The compound's ability to stabilize the linkage between antibodies and drugs is crucial in developing effective cancer therapies.

Synthetic Methodologies

The compound is also utilized in synthetic organic chemistry for creating more complex molecules through various reaction pathways.

2.1. Synthesis of Heterocyclic Compounds

Recent studies have demonstrated efficient synthetic routes involving azetidine rings, where this compound acts as a precursor . These reactions often involve aza-Michael additions and other transformations that yield functionalized azetidines with potential therapeutic applications.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Aza-Michael Addition | Involves nucleophilic attack on α,β-unsaturated carbonyls | Up to 93% |

| Cyclization Reactions | Formation of cyclic structures from linear precursors | Moderate yields |

3.1. Synthesis of Novel Amino Acid Derivatives

A study published in 2023 explored the synthesis of new amino acid derivatives containing azetidine rings using this compound as a key intermediate . The research highlighted the compound's versatility in generating compounds with specific biological activities.

3.2. Nuclear Transport Modulators

Another application involves the development of nuclear transport modulators that utilize azetidine frameworks for enhancing cellular uptake of therapeutic agents . The incorporation of this compound into these modulators has shown promise in improving their pharmacokinetic profiles.

化学反応の分析

Nucleophilic Substitution Reactions

The amino and hydroxyl groups on the azetidine ring facilitate nucleophilic substitution. A key example involves mesylation for intermediate synthesis:

-

Reagents : Methanesulfonyl chloride (MsCl), triethylamine (TEA) in acetonitrile .

-

Conditions : 0–5°C, followed by room-temperature stirring.

-

Product : Mesylated intermediate (e.g., 1-benzhydrylazetidin-3-yl methanesulfonate), isolated via filtration in 72–84% yield .

This intermediate is critical for subsequent aminolysis or ring-opening reactions (see Section 3).

Ring-Opening Polymerization

The strained azetidine ring undergoes controlled ring-opening under acidic or basic conditions:

-

Mechanism : Protonation of the nitrogen initiates ring cleavage, forming linear polymers with repeat units containing amino alcohol motifs.

-

Applications : Synthesizes biocompatible polymers for drug delivery systems .

| Condition | Catalyst | Polymer Mn (Da) | Source |

|---|---|---|---|

| Aqueous HCl (pH 2–3) | None | 5,000–8,000 | |

| Ammonium hydroxide | Pd/C (hydrogenation) | 3,000–5,000 |

Acylation and Amide Coupling

The primary amine group participates in acylation reactions:

-

Reagents : Acyl chlorides (e.g., hydrocinnamoyl chloride) or activated carboxylic acids (TBTU, TEA) .

-

Conditions : Dry dichloromethane (DCM) or acetonitrile, 0°C to reflux .

-

Yields : 15–85%, depending on steric and electronic effects of substituents .

Example : Reaction with nonanoyl chloride yields N-nonanoyl-1-aminoazetidin-3-ol derivatives, confirmed viaH-NMR (δ 1.25–1.35 ppm for aliphatic protons) .

Alkylation Reactions

The azetidine nitrogen can undergo alkylation to form quaternary ammonium salts:

-

Selectivity : Preferential alkylation at the endocyclic nitrogen (N1) over the exocyclic amine (N3) .

-

Product : N-Methylated derivatives (e.g., 1-(azetidin-3-yl)-3-methylazetidin-3-ol dihydrochloride) in >70% yield .

Reductive Amination

The amine group engages in reductive amination with aldehydes:

-

Reagents : Aldehydes (e.g., nonanal), NaBH3CN or H2/Pd-C.

-

Conditions : Methanol, 25–50°C.

-

Application : Synthesizes branched amines for bioactive molecule development.

Deprotection and Hydrogenation

The dihydrochloride salt undergoes deprotection under catalytic hydrogenation:

-

Yield : >90% deprotection efficiency for benzyl or Cbz groups .

-

Example : Conversion of 1-benzyl-3-hydroxyazetidine to 3-hydroxyazetidine hydrochloride .

Oxidation Reactions

The hydroxyl group can be oxidized to ketones or carboxylic acids:

-

Reagents : Dess–Martin periodinane (DMP) for aldehydes; Pinnick oxidation (NaClO2, 2-methyl-2-butene) for acids .

-

Outcome : (Z)-non-3-enoic acid synthesized in two steps from alcohol precursors .

Comparative Reaction Table

Mechanistic Insights

特性

IUPAC Name |

1-aminoazetidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.2ClH/c4-5-1-3(6)2-5;;/h3,6H,1-2,4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOSPMMAWYPXFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。